molecular formula C14H9FN2O2 B7872810 2-(4-Amino-2-fluorophenyl)isoindole-1,3-dione

2-(4-Amino-2-fluorophenyl)isoindole-1,3-dione

Cat. No.: B7872810
M. Wt: 256.23 g/mol
InChI Key: BGEICEPSUTXHOR-UHFFFAOYSA-N
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Description

2-(4-Amino-2-fluorophenyl)isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives, which are known for their significant biological and pharmaceutical properties. This compound features a unique structure with an amino group and a fluorine atom attached to the phenyl ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-fluorophenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with 4-amino-2-fluoroaniline. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-fluorophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-2-fluorophenyl)isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the amino and fluorine groups enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)isoindole-1,3-dione
  • 2-(4-Aminophenyl)isoindole-1,3-dione
  • 2-(4-Methylphenyl)isoindole-1,3-dione

Uniqueness

2-(4-Amino-2-fluorophenyl)isoindole-1,3-dione is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This dual substitution enhances its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(4-amino-2-fluorophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-11-7-8(16)5-6-12(11)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEICEPSUTXHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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